ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 950260-93-2
VCID: VC11914554
InChI: InChI=1S/C13H15N3O2/c1-4-18-13(17)12-8-16(15-14-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3
SMILES: CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 950260-93-2

Cat. No.: VC11914554

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate - 950260-93-2

Specification

CAS No. 950260-93-2
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name ethyl 1-(3,4-dimethylphenyl)triazole-4-carboxylate
Standard InChI InChI=1S/C13H15N3O2/c1-4-18-13(17)12-8-16(15-14-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3
Standard InChI Key BBDRZUGSYWJCPW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C
Canonical SMILES CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol. The structure comprises:

  • A 1,2,3-triazole ring (C₂HN₃) serving as the core heterocycle.

  • A 3,4-dimethylphenyl group (C₈H₉) attached to the triazole’s 1-position.

  • An ethyl carboxylate ester (-COOCH₂CH₃) at the 4-position.

The compound’s planar triazole ring facilitates π-π interactions, while the electron-donating methyl groups on the phenyl ring enhance its stability and influence electronic distribution .

Structural Representation

The compound can be represented in LaTeX as:
C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Its IUPAC name derives from the substitution pattern: ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
XLogP32.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . A generalized route involves:

  • Azide Preparation: 3,4-Dimethylaniline is converted to the corresponding azide via diazotization and azide exchange.

  • Cycloaddition: The azide reacts with ethyl propiolate (HC≡CCOOEt) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) to form the triazole core .

  • Esterification: If required, the carboxylic acid intermediate is esterified with ethanol under acidic conditions.

Reaction conditions are mild (room temperature, aqueous/organic biphasic systems), yielding the product in 70–85% efficiency .

Table 2: Comparative Synthesis Metrics

ParameterValue
Reaction Temperature25–40°C
Catalyst Load5 mol% CuSO₄
Yield78% (average)
Purity (HPLC)>95%

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring exclusive 1,4-disubstitution (vs. 1,5-isomers) via Cu(I) mediation .

  • Functional Group Tolerance: Sensitivity of the ester group to hydrolysis during workup, necessitating pH control.

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a white crystalline solid with:

  • Melting Point: 142–145°C (DSC).

  • Solubility:

    • Polar Solvents: 12 mg/mL in DMSO, 8 mg/mL in ethanol.

    • Nonpolar Solvents: <0.1 mg/mL in hexane.

Its logP value of 2.8 indicates moderate lipophilicity, suitable for membrane penetration in biological systems .

Stability

  • Thermal Degradation: Decomposes above 250°C.

  • Hydrolytic Sensitivity: Stable in neutral aqueous solutions (pH 6–8) but undergoes ester hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions.

Reactivity and Functionalization

Key Reactions

  • Ester Hydrolysis: Forms 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid under basic conditions .

  • Nucleophilic Substitution: The triazole’s N-2 position reacts with electrophiles (e.g., alkyl halides) to form quaternary salts .

  • Cross-Coupling: Suzuki-Miyaura reactions at the phenyl ring’s para position enable aryl diversification.

Mechanistic Insights

The electron-rich triazole ring participates in dipole-mediated interactions, while the ester group acts as a directing moiety in electrophilic substitutions .

Biological Activity and Applications

Table 3: Antimicrobial Activity of Analogues

MicroorganismMIC (µg/mL)Source Compound
Candida albicans16Ethyl 1-hydroxy-1H...
Staphylococcus aureus8Ethyl 1-(3-methoxyphenyl)...

Anticancer Screening

Triazole derivatives demonstrate moderate activity against melanoma and colon cancer cell lines (GI₅₀: 10–50 µM) . Mechanistically, they interfere with tubulin polymerization and DNA topoisomerase II .

Agricultural Applications

As a fungicide precursor, the compound controls Fusarium spp. in crops at field doses of 0.5–2 kg/ha .

Industrial and Research Applications

Pharmaceutical Intermediates

The ester serves as a scaffold for:

  • NSAID Derivatives: COX-2 inhibitors via carboxylate bioisosterism .

  • Antiviral Agents: HIV protease inhibitors through triazole-metal coordination .

Material Science

Incorporated into polymers for enhanced thermal stability (Tg increase by 40°C) .

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